molecular formula C7H6INO3 B3042406 (4-Iodo-3-nitro-phenyl)-methanol CAS No. 612825-76-0

(4-Iodo-3-nitro-phenyl)-methanol

Cat. No.: B3042406
CAS No.: 612825-76-0
M. Wt: 279.03 g/mol
InChI Key: ZWGWCTFCPPBPIN-UHFFFAOYSA-N
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Description

(4-Iodo-3-nitro-phenyl)-methanol is an organic compound characterized by the presence of iodine and nitro functional groups attached to a benzene ring, with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodo-3-nitro-phenyl)-methanol typically involves the nitration of 4-iodophenol followed by reduction and subsequent functionalization to introduce the methanol group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium iodide in acetone or other polar aprotic solvents.

Major Products:

    Oxidation: 4-Iodo-3-nitrobenzaldehyde or 4-Iodo-3-nitrobenzoic acid.

    Reduction: 4-Iodo-3-aminophenylmethanol.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(4-Iodo-3-nitro-phenyl)-methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Iodo-3-nitro-phenyl)-methanol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect biological pathways and molecular processes, making the compound of interest for further study.

Comparison with Similar Compounds

    4-Iodo-3-nitrophenol: Similar structure but lacks the methanol group.

    4-Iodo-3-nitroanisole: Contains a methoxy group instead of a methanol group.

    4-Iodo-3-aminophenylmethanol: Resulting from the reduction of the nitro group to an amino group.

Uniqueness: (4-Iodo-3-nitro-phenyl)-methanol is unique due to the presence of both iodine and nitro functional groups along with a methanol group

Properties

IUPAC Name

(4-iodo-3-nitrophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGWCTFCPPBPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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